Delphinidin 3-galactoside cation

描述

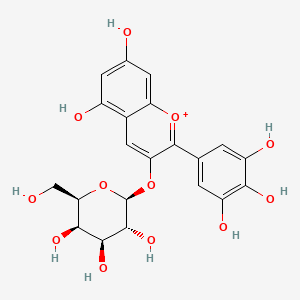

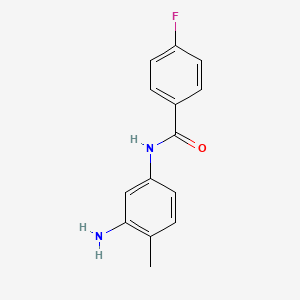

Delphinidin 3-galactoside cation is a naturally occurring water-soluble flavonoid found in fruits and vegetables . It is a purple-colored plant pigment that occurs in a variety of berries, eggplant, roselle, and wine . It is found in a variety of glycosidic forms ranging from glucoside to arabinoside . Delphinidin is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .

Synthesis Analysis

Delphinidin is a polymethoxyderivative of 2-phenyl-benzopyrylium or flavylium salts . It is synthesized through a series of biosynthetic reactions involving various enzymes . The manuscript highlights the basic characteristics, chemistry, biosynthesis, stability profiling, chemical synthesis, physicochemical parameters along with various analytical methods developed for extraction, isolation, and characterization .Molecular Structure Analysis

The molecular structure of Delphinidin 3-galactoside cation is represented by the formula C21H21O12 . It is a complex structure with a skeleton of 15 carbon atoms (C6-C3-C6) containing three rings .Chemical Reactions Analysis

Delphinidin exhibits a variety of useful biological activities by distinct and complex mechanisms . The 3-O-β-galactoside of Delphinidin has the ability to cross the blood-brain barrier (BBB) and its presence was detected in various regions of the brain in experimental animals .Physical And Chemical Properties Analysis

Delphinidin 3-galactoside cation has a molar mass of 500.84 g/mol and a melting point of 150 °C . It is a water-soluble compound .科研应用

Antioxidant and Protective Properties

Delphinidin-3-O-galactoside (D3G) exhibits antioxidant activity and has been found to protect mouse hepatocytes from cytotoxicity induced by other compounds. It works by up-regulating protective proteins and antioxidant enzymes, such as heme oxygenase-1 and heat shock protein 70, which are crucial in defending cells against oxidative stress and damage (Inoue et al., 2012).

Impact on Insulin Secretion

Research has shown that delphinidin-3-galactoside can stimulate insulin secretion from pancreatic beta cells. This property is particularly significant, as it suggests potential applications in managing diabetes and metabolic disorders (Jayaprakasam et al., 2005).

Anti-Adipogenic Effects

Delphinidin-3-galactoside has been found to inhibit adipogenesis (fat cell formation) by affecting early phases of cell differentiation. It does so by modulating key transcription factors and signaling pathways, like the Wnt/β-catenin signaling, which are vital in the development of fat cells (Rahman et al., 2016).

Enhancing Anti-Angiogenic Effects

When encapsulated within small extracellular vesicles, delphinidin-3-galactoside shows enhanced anti-angiogenic effects, suggesting its potential in targeting diseases related to excessive vascularization, including certain cancers (Barkallah et al., 2021).

Inhibitory Effects on Tyrosinase

Delphinidin-3-galactoside has been shown to inhibit the enzyme tyrosinase, which is involved in melanin synthesis in the skin. This suggests its potential use in cosmetic and dermatological applications (Chen et al., 2021).

Anticancer Properties

Studies have indicated that delphinidin-3-galactoside has anti-proliferative effects on various human cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells, suggesting its potential as a chemotherapeutic agent (Zhang et al., 2005).

未来方向

Delphinidin is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health . Further exploration and research investigation on the true potential of this naturally occurring purple pigment in its anthocyanidin and anthocyanin forms beyond nutrition are needed .

性质

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17+,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENHPQQLDPAYIJ-YXRUOGEQSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701341476 | |

| Record name | Delphinidin 3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701341476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Delphinidin 3-galactoside cation | |

CAS RN |

197250-28-5 | |

| Record name | Delphinidin 3-galactoside cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197250285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delphinidin 3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701341476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELPHINIDIN 3-GALACTOSIDE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EKX6H5XWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)

![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)

![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)